KSI-3716

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

KSI-3716 est un inhibiteur puissant de la protéine c-Myc, qui joue un rôle crucial dans la régulation du cycle cellulaire, l'apoptose et la transformation cellulaire. Ce composé a montré un potentiel significatif dans la recherche sur le cancer, en particulier dans le traitement du cancer de la vessie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

KSI-3716 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure complexe. La voie de synthèse implique généralement l'utilisation de brome, de chlore et de composés azotés. Les conditions de réaction comprennent souvent l'utilisation du diméthylsulfoxyde (DMSO) comme solvant et de divers catalyseurs pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme solide et peut être dissous dans le DMSO pour une utilisation dans les applications de recherche .

Analyse Des Réactions Chimiques

Types de réactions

KSI-3716 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent :

Agents oxydants : Comme le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Réactifs de substitution : Comme les halogènes et les agents alkylants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire divers dérivés oxydés de this compound, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la protéine c-Myc et son rôle dans les processus cellulaires.

Biologie : Employé dans la recherche pour comprendre les mécanismes de la régulation du cycle cellulaire et de l'apoptose.

Médecine : Investigated pour son potentiel comme agent thérapeutique dans le traitement des cancers, en particulier du cancer de la vessie.

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en inhibant la protéine c-Myc. Il bloque la liaison de c-Myc à sa protéine partenaire MAX, empêchant la formation du complexe c-Myc/MAX. Cette inhibition perturbe l'activité transcriptionnelle de c-Myc, conduisant à la régulation négative des gènes cibles de c-Myc tels que la cycline D2, CDK4 et hTERT. Le composé induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

KSI-3716 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the c-Myc protein and its role in cellular processes.

Biology: Employed in research to understand the mechanisms of cell cycle regulation and apoptosis.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancers, particularly bladder cancer.

Industry: Utilized in the development of new drugs and therapeutic strategies .

Mécanisme D'action

KSI-3716 exerts its effects by inhibiting the c-Myc protein. It blocks the binding of c-Myc to its partner protein MAX, preventing the formation of the c-Myc/MAX complex. This inhibition disrupts the transcriptional activity of c-Myc, leading to the downregulation of c-Myc target genes such as cyclin D2, CDK4, and hTERT. The compound induces cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

KSI-3716 est unique dans son inhibition puissante de la protéine c-Myc. Les composés similaires comprennent :

MYRA-A : Inhibe la liaison à l'ADN des protéines de la famille Myc sans interférer avec la dimérisation c-Myc/MAX.

WBC100 : Un dégradeur sélectif de la colle c-Myc qui cible la voie du protéasome 26S médiée par la ligase E3 de l'ubiquitine CHIP.

MDEG-541 : Un dégradeur puissant de MYC-MAX qui présente une activité antiproliférative en régulant négativement l'expression des protéines GSPT1, MYC, GSPT2 et PLK1 .

This compound se distingue par son mécanisme d'action spécifique et son efficacité dans l'inhibition de l'activité transcriptionnelle médiée par c-Myc .

Propriétés

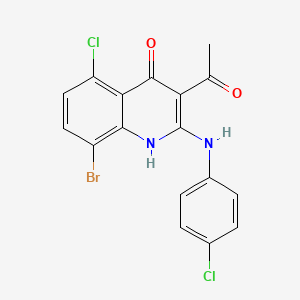

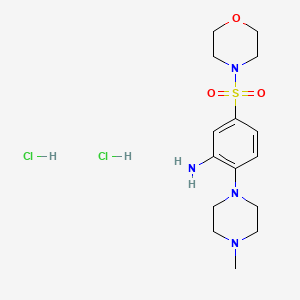

IUPAC Name |

3-acetyl-8-bromo-5-chloro-2-(4-chloroanilino)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrCl2N2O2/c1-8(23)13-16(24)14-12(20)7-6-11(18)15(14)22-17(13)21-10-4-2-9(19)3-5-10/h2-7H,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUPDOIKTMCJNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)Cl)Br)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrCl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2842557.png)

![4'-(2-Bromophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2842560.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2842561.png)

![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2842562.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2842565.png)

![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2842566.png)

![3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2842571.png)

![5-[(dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2842572.png)

![N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2842573.png)